molecular formula C₁₃H₁₇NO B1146898 Crotamiton CAS No. 124236-29-9

Crotamiton

Cat. No. B1146898
M. Wt: 203.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of crotamiton involves several key steps that are critical to achieving the desired purity and structural integrity of the compound. While specific details on the synthesis process of crotamiton were not directly found, the principles of chemical synthesis, including reaction pathways, catalysts, and conditions, are well-documented for similar compounds. Process synthesis literature reviews, such as those by Nishida, Stephanopoulos, and Westerberg (1981), provide insight into the methodologies that could be applied to crotamiton, highlighting the importance of selecting appropriate component parts and interconnections to achieve efficient synthesis outcomes (Nishida, Stephanopoulos, & Westerberg, 1981).

Scientific Research Applications

1. Lifespan Extension and Stress Resistance in Caenorhabditis Elegans

  • Summary of Application : Crotamiton and its derivative JM03 have been found to extend the lifespan and improve the resistance to oxidative and hypertonic stress in the nematode Caenorhabditis elegans .
  • Methods of Application : The researchers screened over 1,072 marketed drugs for their ability to extend the lifespan using Caenorhabditis elegans as an animal model. Crotamiton showed anti-aging activity and was selected for further structural optimization . After replacing the ortho-methyl of crotamiton with ortho-fluoro, crotamiton derivative JM03 was obtained .
  • Results or Outcomes : JM03 showed better activity in terms of lifespan-extension and stress resistance than crotamiton . It was found that JM03 extended the lifespan of C. elegans through osmotic avoidance abnormal-9 (OSM-9). Besides, JM03 improves the ability of nematode to resist oxidative stress and hypertonic stress through OSM-9 .

2. Treatment of Scabies and Pruritus

  • Summary of Application : Crotamiton is used topically for the treatment of scabies caused by the mite Sarcoptes scabiei, for other mite infestations, head lice infestations, and for the symptomatic treatment of pruritus .
  • Methods of Application : Crotamiton is available for topical use only .
  • Results or Outcomes : Formulations available on the market usually contain 10% crotamiton .

3. Inhibition of OSM-9 in Caenorhabditis Elegans

  • Summary of Application : Crotamiton derivative JM03 has been found to extend the lifespan of Caenorhabditis elegans through osmotic avoidance abnormal-9 (OSM-9). It also improves the ability of the nematode to resist oxidative stress and hypertonic stress through OSM-9 .
  • Methods of Application : The researchers replaced the ortho-methyl of crotamiton with ortho-fluoro to obtain JM03. They then tested its effects on the lifespan and stress resistance of C. elegans .
  • Results or Outcomes : JM03 was found to extend the lifespan of C. elegans and improve its resistance to oxidative and hypertonic stress. It was also found to upregulate the genes associated with proteostasis .

4. Treatment of Scabies with Permethrin, Crotamiton, and Sulfur Ointment

  • Summary of Application : A study compared the efficacy of topical permethrin, crotamiton, and sulfur ointment in the treatment of scabies .
  • Methods of Application : Patients with diagnosed scabies were treated with either permethrin, crotamiton, or sulfur ointment. They were followed up at 1, 2, and 4 weeks intervals .

5. Inhibition of TRPV4

  • Summary of Application : Crotamiton probably acts as a general antipruritic by inhibition of TRPV4, a sensory ion channel that is expressed in the skin and primary sensory neurons .
  • Methods of Application : The researchers applied crotamiton to the skin and observed its effects on TRPV4 .
  • Results or Outcomes : Crotamiton was found to inhibit TRPV4, which could explain its anti-itching effects .

6. Treatment of Pruritus

  • Summary of Application : Crotamiton is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn .
  • Methods of Application : Crotamiton is applied to the skin. As it evaporates from the skin, it produces a cooling effect .
  • Results or Outcomes : This cooling effect helps to divert your body’s attention away from the itching .

Safety And Hazards

Crotamiton is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization . It is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction .

Future Directions

Crotamiton is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn . It is applied two or three times, with a 24-hour delay between applications, and the patient is asked to take a shower no sooner than after 48 hours . For children under 3 years, it is applied once daily . It can also be used to treat itching stemming from other causes, e.g. insect bites, in which case it is applied to the itching areas only, and repeated if necessary after 4 to 8 hours .

properties

IUPAC Name

(E)-N-ethyl-N-(2-methylphenyl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTGGZPQPQTDQF-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1C)C(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256463
Record name (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85148369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Crotamiton

CAS RN

124236-29-9, 483-63-6
Record name (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crotamiton [USP:INN:BAN:JAN]
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Record name Crotamiton, (E)-
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Record name crotamiton
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Record name (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide
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Record name Crotamiton
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Record name N-Ethyl-o-crotonotoluidide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CROTAMITON, (E)-
Source FDA Global Substance Registration System (GSRS)
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Citations

For This Compound
3,960
Citations
R Sekine, T Satoh, A Takaoka, K Saeki… - Experimental …, 2012 - Wiley Online Library
… action of crotamiton for the histamine- and serotonin-induced itch responses, although detailed molecular mechanisms for actions of crotamiton have not been elucidated in this study. …
Number of citations: 51 onlinelibrary.wiley.com
M Goldust, E Rezaee, R Raghifar - Cutaneous and Ocular …, 2014 - Taylor & Francis
… oral ivermectin versus crotamiton 10% cream for the treatment of scabies. … crotamiton 10% cream at the two-week follow-up. After repeat treatment, ivermectin was superior to crotamiton …
Number of citations: 61 www.tandfonline.com
M Goldust, E Rezaee… - International journal of …, 2014 - Wiley Online Library
… Treatment with single applications of crotamiton cream 10% was … of crotamiton 10% cream at the 2‐week follow‐up. After repeating the treatment, ivermectin was superior to crotamiton …
Number of citations: 17 onlinelibrary.wiley.com
H Kittaka, Y Yamanoi, M Tominaga - Pflügers Archiv-European Journal of …, 2017 - Springer
… of crotamiton, its mechanism of action remains unknown. We hypothesized that crotamiton might … We first examined the effects of crotamiton on TRP channels by whole-cell patch-clamp …
Number of citations: 32 link.springer.com
A Pourhasan, M Goldust, E Rezaee - Annals of parasitology, 2013 - bibliotekanauki.pl
… Crotamiton is a topical drug used in the … of crotamiton 10% cream in the treatment of scabies. This study demonstrated that permethrin was as effective at treating scabies as crotamiton …
Number of citations: 32 bibliotekanauki.pl
C Mila-Kierzenkowska, A Woźniak… - Journal of Arthropod …, 2017 - ncbi.nlm.nih.gov
… the efficacy and safety of the topical scabicides: permethrin, crotamiton and sulfur ointment. … , the patients from the second group were given crotamiton lotion for two days twice with one …
Number of citations: 28 www.ncbi.nlm.nih.gov
MA Rao, N Raza, M Faheem… - Journal of Ayub …, 2019 - demo.ayubmed.edu.pk
… Crotamiton both are used widely for treating scabies. As there is no local study available regarding comparison of efficacy of Permethrin and Crotamiton … with 10% Crotamiton in patients …
Number of citations: 13 www.demo.ayubmed.edu.pk
D Konstantinov, L Stanoeva… - Journal of International …, 1979 - journals.sagepub.com
… with crotamiton cream and lotion well and no adverse reactions, either due to the topical application or to the transcutaneous systemic absorption of crotamiton, … Crotamiton is the only …
Number of citations: 29 journals.sagepub.com
DS Choi, Y Ji, Y Jang, WJ Lee… - Biomolecules & …, 2020 - ncbi.nlm.nih.gov
… Crotamiton is an anti-scabies drug, but it was recently found that crotamiton also suppresses … mechanisms of the anti-pruritic effect of crotamiton for non-scabietic itching. Histamine and …
Number of citations: 10 www.ncbi.nlm.nih.gov
D Taplin, TL Meinking, JA Chen… - Pediatric …, 1990 - Wiley Online Library
Permethrin 5% cream (Elimite) was approved as a treatment for scabies by the US Food and Drug Administration in September 1989. in a doubie‐biinded, randomized study, it was …
Number of citations: 172 onlinelibrary.wiley.com

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